molecular formula C14H11N3O2 B1296956 Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy- CAS No. 61745-68-4

Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-

Cat. No. B1296956
CAS RN: 61745-68-4
M. Wt: 253.26 g/mol
InChI Key: ONQHWFJTDJGHAS-UHFFFAOYSA-N
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Description

Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds. It’s a structural isoster of naturally occurring nucleotides, allowing it to interact easily with the biopolymers of the living system . The compound “Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-” belongs to the benzimidazole family.


Molecular Structure Analysis

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . The benzimidazole core is planar, and the molecules are arranged in a linear manner .


Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-, and its analogues have been studied as potential allosteric activators of human glucokinase . Glucokinase is an enzyme that plays a significant role in the regulation of carbohydrate metabolism. Allosteric activators of this enzyme have shown promising hypoglycemic effects for the treatment of type-2 diabetes (T2D) in both animal and human models .
  • Methods of Application or Experimental Procedures: The specific benzamide analogues were synthesized and then assessed for their ability to activate glucokinase. This was accompanied by molecular docking investigations to predict the bonding interactions of these derivatives with the residues in the allosteric site of the glucokinase protein .
  • Results or Outcomes: Among the derivatives synthesized, compounds 2 and 7 showed a strong increase in the catalytic action of glucokinase (with a glucokinase activation fold >2.0 in comparison to control) in vitro . The results of the in-vitro testing were supported by the molecular docking investigations of these analogues with the glucokinase protein’s allosteric site residues .

Application in Antiparasitic and Antioxidant Activity

  • Specific Scientific Field: Pharmacology
  • Summary of the Application: Benzimidazole derivatives, including Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-, have been studied for their combined antiparasitic and antioxidant activity . The aim was to develop a class of compounds that could combat parasitic infections, such as those caused by Trichinella spiralis, while also mitigating the oxidative stress these parasites induce in the host .
  • Methods of Application or Experimental Procedures: A series of new benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized. Their anthelmintic activity on encapsulated T. spiralis was studied in vitro . The antioxidant activity of these compounds was also assessed in vitro against stable free radicals DPPH and ABTS, as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .
  • Results or Outcomes: All hydrazones were found to be more active than the clinically used anthelmintic drugs albendazole and ivermectin. Specifically, hydrazones 5b and 5d killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C in both concentrations (50 and 100 mg ml 1) . The two 2,3- and 3,4-dihydroxy hydrazones 5b and 5d were the most effective radical scavengers in all studied systems .

Application in Organic Synthesis

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: Benzimidazole derivatives, including Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-, have found numerous applications in organic synthesis . They are significant for medicinal chemistry due to their diverse biological activity and clinical applications .
  • Methods of Application or Experimental Procedures: The synthesis of benzimidazole derivatives has attracted much attention from chemists. Numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .
  • Results or Outcomes: Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market . The application of benzimidazoles in other fields has also been documented .

Future Directions

Benzimidazole derivatives continue to be a topic of interest in medicinal chemistry due to their diverse biological and clinical applications . Future research may focus on the synthesis of new benzimidazole derivatives, including “Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-”, and their potential applications in various fields .

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-12-8-4-1-5-9(12)13(19)17-14-15-10-6-2-3-7-11(10)16-14/h1-8,18H,(H2,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQHWFJTDJGHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210748
Record name Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-

CAS RN

61745-68-4
Record name Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061745684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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